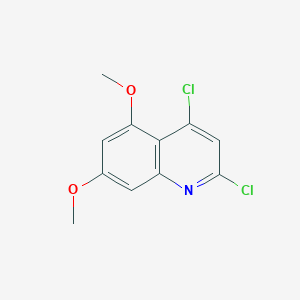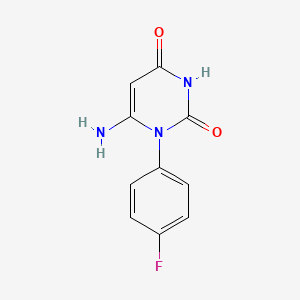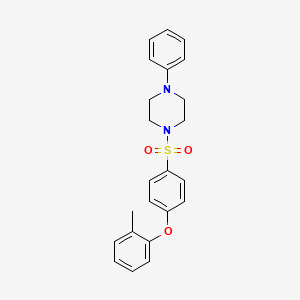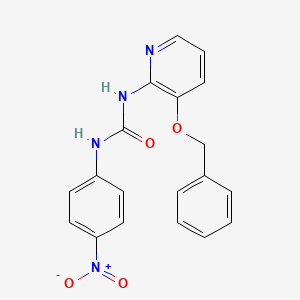![molecular formula C9H18ClN B2830170 N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2490402-46-3](/img/structure/B2830170.png)
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a bicyclic amine derivative, characterized by a bicyclo[2.2.2]octane structure with a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The bicyclo[2.2.2]octane core is then subjected to amination reactions to introduce the amine group.
Methylation: The amine group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale Diels-Alder reactions and amination processes.
Continuous flow methylation: Using continuous flow reactors for efficient methylation.
Crystallization and purification: The hydrochloride salt is crystallized and purified to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist at specific receptor sites.
類似化合物との比較
Similar Compounds
N-Methylbicyclo[2.2.2]octan-2-amine: The free base form without the hydrochloride salt.
Bicyclo[2.2.2]octan-2-amine: The parent amine without the methyl group.
N-Methylbicyclo[2.2.1]heptan-2-amine: A structurally similar compound with a different bicyclic framework.
Uniqueness
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride is unique due to its specific bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .
特性
IUPAC Name |
N-methylbicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-9-6-7-2-4-8(9)5-3-7;/h7-10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCRVJXLSWGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC1CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B2830090.png)
![5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2830092.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2830097.png)

![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2830101.png)
![methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2830103.png)

![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)


![2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2830109.png)
